molecular formula C16H21BN2O3 B2472548 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole CAS No. 2096340-21-3

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole

Cat. No. B2472548
CAS RN: 2096340-21-3
M. Wt: 300.17
InChI Key: DPPCCJJGWHNOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H21BN2O3 and its molecular weight is 300.17. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound is synthesized through a multi-step process and its structure is characterized using techniques like FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction is used for crystallographic analyses, and Density Functional Theory (DFT) calculations are performed to confirm molecular structures (Huang et al., 2021).

Pharmaceutical Research

  • Antibacterial Activity : Derivatives of 1,3,4-oxadiazoles, which are structurally similar to the compound , have shown significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Rai et al., 2009).

Material Science

  • Organic Light-Emitting Diodes (OLEDs) : Compounds containing 1,3,4-oxadiazole units are used in OLEDs. They exhibit delayed luminescence and are investigated for their potential in improving OLED efficiency and performance (Cooper et al., 2022).

  • Corrosion Inhibition : Some oxadiazole derivatives show potential as corrosion inhibitors for metals in acidic environments, indicating their utility in material protection and engineering applications (Ammal et al., 2018).

Cancer Research

  • Anticancer Evaluation : Related oxadiazole compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines, suggesting a research avenue for the compound in cancer treatment (Ravinaik et al., 2021).

Chemical Analysis

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT studies on similar compounds provide insights into their physicochemical properties, useful in chemical analysis and material science (Huang et al., 2021).

properties

IUPAC Name

2-methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-6-8-13(9-7-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCCJJGWHNOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.